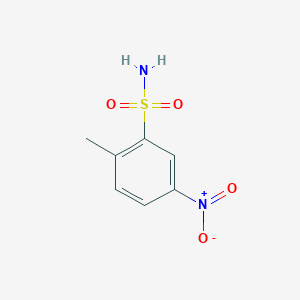

2-Methyl-5-nitrobenzenesulfonamide

Beschreibung

Contextual Significance of Sulfonamide Compounds in Medicinal Chemistry

Sulfonamides, characterized by the -SO2NHR functional group, were the first class of synthetic antimicrobial agents to be widely used systemically, heralding the age of modern chemotherapy. wikipedia.orgajchem-b.com Their discovery and subsequent development led to treatments for a variety of bacterial infections. wikipedia.orgajchem-b.com Beyond their antimicrobial properties, the sulfonamide moiety has proven to be a versatile scaffold in drug design, leading to the development of diuretics, antidiabetic agents, and anti-inflammatory drugs. nih.govwikipedia.org The ability of the sulfonamide group to mimic and compete with p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid, is the basis for the antibacterial action of sulfa drugs. nih.gov This foundational understanding has spurred the exploration of thousands of sulfonamide derivatives, expanding their therapeutic applications far beyond their original use. wikipedia.org

Overview of 2-Methyl-5-nitrobenzenesulfonamide in Chemical Research

This compound, with the chemical formula C₇H₈N₂O₄S, is a crystalline solid at room temperature. nih.govaablocks.com Its molecular structure consists of a benzene (B151609) ring substituted with a methyl group, a nitro group, and a sulfonamide group. nih.gov The presence of these functional groups makes it a valuable precursor in organic synthesis.

The primary interest in this compound stems from its role as a key intermediate in the synthesis of various pharmaceutical agents. google.comindiamart.com Notably, it is a building block in the preparation of certain kinase inhibitors used in targeted cancer therapy. google.comindiamart.com The nitro group can be readily reduced to an amino group, providing a reactive site for further molecular elaboration, a common strategy in the synthesis of complex drug molecules.

Research Trajectory and Evolution

The initial research focus on this compound was likely driven by the broader exploration of sulfonamide chemistry. Early methods for its synthesis involved the sulfonation of p-nitrotoluene. prepchem.comgoogle.com Over time, research has shifted towards optimizing its production and utilizing it as a key starting material.

A significant area of investigation has been the development of more efficient and environmentally friendly synthetic routes to produce 2-methyl-5-aminobenzenesulfonamide from this compound. google.com Traditional methods often employed reducing agents like stannous chloride, which are expensive and generate environmentally hazardous waste. google.com More recent research has focused on catalytic hydrogenation processes, which offer a cleaner and more efficient alternative. google.com

Furthermore, detailed structural analysis of this compound using techniques like X-ray crystallography has provided valuable insights into its molecular geometry and intermolecular interactions. nih.govresearchgate.net Studies have shown that in the crystalline state, molecules of this compound are linked by hydrogen bonds between the amino and sulfonyl groups, forming layered structures. nih.govnih.gov

Chemical and Physical Properties

The properties of this compound are well-documented in chemical literature.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₄S |

| Molecular Weight | 216.21 g/mol |

| Melting Point | 197-199 °C |

| Boiling Point | 431.4 °C at 760 mmHg |

| Appearance | Solid |

| CAS Number | 6269-91-6 |

Data sourced from multiple chemical databases. aablocks.comnih.gov

Synthesis and Reactions

The primary route for the synthesis of this compound involves the sulfonation of p-nitrotoluene. google.comprepchem.com This is typically achieved by reacting p-nitrotoluene with chlorosulfonic acid or oleum (B3057394) (fuming sulfuric acid). google.comprepchem.com The resulting 2-methyl-5-nitrobenzenesulfonyl chloride is then treated with ammonia (B1221849) to yield the final product. google.com

A key reaction of this compound is the reduction of its nitro group (-NO₂) to an amine group (-NH₂). This transformation is a critical step in the synthesis of more complex molecules, particularly in the pharmaceutical industry. google.com

Applications in Research

The principal application of this compound in research is as a chemical intermediate. indiamart.comchemicalbook.com Its utility is demonstrated in the synthesis of:

Inhibitors of cancer-related enzymes: It serves as a precursor for compounds that inhibit carbonic anhydrase, an enzyme implicated in some cancers. indiamart.comchemicalbook.com

Deacetylase inhibitors: The compound is also used in the synthesis of novel deacetylase inhibitors, which are being investigated for their potential in anti-tumor therapies. indiamart.comchemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXWMMGXFSZUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283866 | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-91-6 | |

| Record name | 6269-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Nitrobenzenesulfonamide

Established Synthetic Routes for 2-Methyl-5-nitrobenzenesulfonamide

The synthesis of this compound is primarily achieved through two well-established methodologies: direct sulfochlorination and ammoniation of a suitable precursor, and a more comprehensive multi-step synthesis starting from readily available materials like p-nitrotoluene.

Sulfochlorination and Ammoniation Approaches

A primary and direct route to this compound involves the sulfochlorination of p-nitrotoluene, followed by ammoniation. The first step is the reaction of p-nitrotoluene with chlorosulfonic acid, which introduces the sulfonyl chloride group onto the benzene (B151609) ring, yielding 2-methyl-5-nitrobenzenesulfonyl chloride. researchgate.net This intermediate is then treated with an ammonia (B1221849) source, such as ammonium (B1175870) carbonate or aqueous ammonia, to form the desired sulfonamide. nih.govgoogle.com

The reaction with ammonium carbonate involves heating a well-ground mixture of 2-methyl-5-nitrobenzenesulfonyl chloride and ammonium carbonate until the characteristic odor of the sulfonyl chloride is no longer detectable. nih.gov The resulting product is then purified by washing with water and crystallization from a suitable solvent like methanol. nih.gov

| Reactant | Reagent | Product | Reference |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | Ammonium carbonate | This compound | nih.gov |

Multi-step Synthesis from Precursors (e.g., p-Nitrotoluene)

A common and industrially relevant multi-step synthesis of this compound commences with p-nitrotoluene. researchgate.net The synthesis can be broken down into the following key transformations:

Sulfonation: The initial step involves the sulfonation of p-nitrotoluene. This is typically achieved by reacting p-nitrotoluene with a sulfonating agent like fuming sulfuric acid (oleum) or chlorosulfonic acid. researchgate.net The reaction with chlorosulfonic acid in an organic solvent directly yields 2-methyl-5-nitrobenzenesulfonyl chloride. researchgate.net

Ammoniation: The resulting 2-methyl-5-nitrobenzenesulfonyl chloride is then subjected to ammoniation to form the sulfonamide. This can be carried out using ammonia water under high temperature and pressure, often in the presence of a catalyst. researchgate.net This step converts the sulfonyl chloride group (-SO₂Cl) into a sulfonamide group (-SO₂NH₂).

This multi-step approach allows for the large-scale production of this compound, which is a key intermediate in the synthesis of various other compounds. researchgate.net

| Starting Material | Key Intermediates | Final Product | Reference |

| p-Nitrotoluene | 2-Methyl-5-nitrobenzenesulfonyl chloride | This compound | researchgate.net |

Derivatization Strategies and Analog Synthesis

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These derivatization strategies focus on the functionalization of the sulfonamide moiety, modifications of the substituted benzene ring, and the use of the entire scaffold in hybridization approaches.

Functionalization of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key site for derivatization. The nitrogen atom can be alkylated or acylated to introduce a wide variety of substituents. For instance, N-substituted derivatives of this compound have been synthesized by reacting it with different electrophiles.

One notable example involves the condensation of N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide with various substituted aldehydes to form chalcone (B49325) derivatives. researchgate.net These chalcones can then undergo further reactions, such as cyclization with hydroxylamine (B1172632) hydrochloride to yield isoxazole-containing derivatives. researchgate.net This highlights the utility of the sulfonamide nitrogen as a handle for constructing more complex molecular architectures.

| Derivative Type | Synthetic Approach | Resulting Structure | Reference |

| Chalcone Derivatives | Condensation of an N-aryl-2-methyl-5-nitrobenzenesulfonamide with substituted aldehydes. | N-(4-(3-(substituted-phenyl)acryloyl)phenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide | researchgate.net |

| Isoxazole (B147169) Hybrids | Cyclization of the chalcone derivatives with hydroxylamine hydrochloride. | 2-methyl-5-nitro-N-(4-(3-(5-substituted-4,5-dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide | researchgate.net |

Modifications of the Nitro and Methyl Substituted Benzene Ring

The nitro and methyl groups on the benzene ring, as well as the aromatic ring itself, offer further opportunities for modification.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂), a transformation of significant synthetic utility. This reduction can be achieved using various reagents, such as stannous chloride or through catalytic hydrogenation. google.comwikipedia.org The resulting 2-methyl-5-aminobenzenesulfonamide is a valuable intermediate for the synthesis of a range of compounds, including those with applications in medicinal chemistry. google.comindiamart.com

| Reaction | Reagent/Condition | Product | Reference |

| Nitro Group Reduction | Stannous chloride (SnCl₂) | 2-Methyl-5-aminobenzenesulfonamide | google.com |

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., H₂/Pd/C) | 2-Methyl-5-aminobenzenesulfonamide | commonorganicchemistry.com |

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate. libretexts.org This transformation provides access to a different class of derivatives with altered electronic and steric properties.

Halogenation of the Benzene Ring: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation. byjus.com The introduction of halogen atoms (e.g., Cl, Br) can significantly influence the electronic properties of the molecule and provide further handles for subsequent cross-coupling reactions. The directing effects of the existing substituents (methyl, nitro, and sulfonamide groups) will determine the position of halogenation.

Hybridization Approaches Utilizing this compound Scaffolds

The concept of molecular hybridization involves combining two or more pharmacophores or bioactive scaffolds to create a new hybrid molecule with potentially enhanced or synergistic activities. rsc.org The this compound scaffold has been utilized in such approaches.

For example, the core structure can be linked to other heterocyclic systems or bioactive moieties to generate novel hybrid compounds. The synthesis of isoxazole hybrids mentioned earlier is an example of this approach, where the this compound scaffold is combined with an isoxazole ring system. researchgate.net The design of such hybrids is a prominent strategy in medicinal chemistry for the development of new therapeutic agents. rsc.org

Mechanistic Investigations of this compound Reactions

The reactions involving this compound and its precursors are primarily centered on the functional groups attached to the benzene ring: the sulfonamide, the nitro group, and the methyl group. Mechanistic understanding is largely derived from the synthetic routes developed to produce the core molecule and its more complex derivatives.

Reaction Pathway Elucidation

The formation of this compound itself provides a foundational understanding of its reaction pathways. The synthesis typically begins with 2-methyl-5-nitrobenzenesulfonyl chloride.

A described experimental procedure involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with ammonium carbonate. nih.govresearchgate.net The mixture is heated until the distinct odor of the sulfonyl chloride is no longer detectable, indicating the completion of the reaction. nih.govresearchgate.net The resulting product is then purified by washing with water and crystallization from methanol. nih.govresearchgate.net This transformation is a nucleophilic acyl substitution at the sulfur atom, where the ammonia from the ammonium carbonate acts as the nucleophile, displacing the chloride to form the sulfonamide.

Further reaction pathways are elucidated through the synthesis of more complex derivatives starting from this compound. One such pathway involves its condensation with other molecules to build larger structures. For instance, N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide is synthesized via the condensation of 1-(4-(4-aminophenoxy)phenyl)ethanone with 2-methyl-5-nitrobenzenesulfonyl chloride (a direct precursor to the title compound). researchgate.net This intermediate then undergoes further reactions. The acetyl group of this derivative can react with various substituted aldehydes to form chalcone derivatives. researchgate.net These chalcones can then be converted into isoxazole derivatives by condensation with hydroxylamine hydrochloride. researchgate.net

Another significant reaction pathway involves the reduction of the nitro group to an amino group, which is a key step in the synthesis of important pharmaceutical intermediates like 2-methyl-5-aminobenzenesulfonamide. google.com A patented method describes the hydrogenation of 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a catalyst and ammonia water to yield 2-methyl-5-aminobenzenesulfonamide. google.com This highlights a common transformation for nitro-aromatic compounds.

The table below outlines a multi-step reaction pathway to synthesize derivatives of this compound.

| Step | Reactants | Reagents/Catalysts | Product | Reaction Type |

| 1 | 1-(4-hydroxyphenyl)-ethanone + 4-chloroaniline (B138754) | 1-naphthoic acid, Copper | 1-(4-(4-aminophenoxy) phenyl)ethanone | Ullmann Condensation |

| 2 | 1-(4-(4-aminophenoxy) phenyl)ethanone + 4-nitrotoluene-2-sulfonyl chloride | - | N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide | Nucleophilic Acyl Substitution |

| 3 | N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide + Substituted Aldehydes | - | Substituted Chalcone Derivatives | Claisen-Schmidt Condensation |

| 4 | Substituted Chalcone Derivative + Hydroxylamine hydrochloride | - | 2-methyl-5-nitro-N-(4-(3-(5-substituted-4,5-dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide | Cyclocondensation |

Table 1: Synthetic pathway for isoxazole derivatives. researchgate.net

Catalytic Systems in Derivative Synthesis (e.g., Palladium-catalyzed reactions)

Catalysis plays a crucial role in the synthesis and derivatization of this compound and related compounds. While specific examples of palladium-catalyzed reactions directly on this compound are not extensively detailed in the provided context, the principles of such catalysis are widely applicable to aromatic compounds and their precursors.

Copper Catalysis: In the synthesis of precursors to this compound derivatives, copper catalysis is employed. For example, the reaction between 4-chloroaniline and 1-(4-hydroxyphenyl)-ethanone to form an ether linkage is facilitated by a copper catalyst in the presence of 1-naphthoic acid. researchgate.net This is characteristic of an Ullmann condensation reaction, which is a well-established method for forming carbon-oxygen bonds.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and their principles are relevant for the potential derivatization of this compound. mdpi.comyoutube.com The general catalytic cycle for these reactions, such as the Suzuki or Heck reaction, involves a sequence of steps: youtube.com

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond and changing its oxidation state to palladium(II). youtube.com

Transmetalation (for Suzuki coupling): The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium(II) complex. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new cross-coupled product and regenerating the palladium(0) catalyst. youtube.com

While a specific application to this compound is not detailed, one could envision a Suzuki coupling reaction between a halogenated version of the molecule and a boronic acid to introduce new aryl or alkyl groups. Palladium nanoparticles have been shown to be effective catalysts for such Suzuki reactions in aqueous solutions. nih.gov Research has also demonstrated palladium-catalyzed reactions for the synthesis of ortho-methylated benzamides from nih.govresearchgate.netgoogle.com-benzotriazin-4(3H)-ones, showcasing the versatility of palladium in modifying aromatic amides. nih.gov

The table below summarizes the catalytic systems relevant to the synthesis of this compound and its derivatives.

| Catalyst System | Reactants | Reaction Type | Purpose |

| Copper / 1-Naphthoic Acid | 4-chloroaniline, 1-(4-hydroxyphenyl)-ethanone | Ullmann Condensation | Formation of a diaryl ether linkage in a precursor molecule. researchgate.net |

| Palladium(0) (General) | Aryl Halide, Organometallic reagent | Cross-Coupling (e.g., Suzuki) | Formation of C-C bonds to functionalize the aromatic ring (potential application). youtube.com |

| Hydrogenation Catalyst | 2-methyl-5-nitrobenzenesulfonyl chloride | Catalytic Hydrogenation | Reduction of the nitro group to an amine. google.com |

Table 2: Catalytic systems in the synthesis of derivatives and related compounds.

Structural Elucidation and Conformational Analysis of 2 Methyl 5 Nitrobenzenesulfonamide

Single Crystal X-ray Diffraction Studies for Atomic Arrangement

Single-crystal X-ray diffraction analysis has provided a definitive view of the solid-state structure of 2-Methyl-5-nitrobenzenesulfonamide. The compound crystallizes in the orthorhombic system, specifically in the P2₁2₁2₁ space group, with four molecules residing in the unit cell. rsc.orgbldpharm.com Detailed crystallographic data are presented below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈N₂O₄S |

| Molecular Weight | 216.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.9872 (4) |

| b (Å) | 6.2814 (5) |

| c (Å) | 28.557 (2) |

| Volume (ų) | 894.60 (12) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| R-factor (R[F² > 2σ(F²)]) | 0.043 |

Data sourced from Zia-ur-Rehman et al. (2010). rsc.orgbldpharm.com

The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The primary hydrogen bond donors are the hydrogen atoms of the sulfonamide (-SO₂NH₂) group. rsc.org These protons form hydrogen bonds with the oxygen atoms of the sulfonyl group (S=O) and the nitro group (N-O) of adjacent molecules. rsc.orgresearchgate.net Specifically, molecules are linked by N—H⋯O hydrogen bonds involving the amino and sulfonyl groups, creating a robust, interconnected network. rsc.orgbldpharm.com

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D-H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N—H···O(sulfonyl) | Value | Value | Value | Value |

| N—H···O(nitro) | Value | Value | Value | Value |

(Note: Specific distance and angle values require access to the full crystallographic information file (CIF) but are described as forming chains and layers in the cited literature. rsc.orgbldpharm.com)

The intermolecular hydrogen bonds dictate the crystal packing and the formation of a higher-order supramolecular architecture. Molecules of this compound are linked into chains along the a-axis of the crystal lattice through N—H···O hydrogen bonds. bldpharm.com These chains are further interconnected with neighboring chains running in the opposite direction, creating layers that are parallel to the (001) crystal plane. rsc.orgbldpharm.comresearchgate.net This layered arrangement is a defining feature of the compound's solid-state structure, resulting from the directional and cooperative nature of the hydrogen bonding network.

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are essential for confirming the molecular structure and identifying the functional groups present in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen atom. The protons of the sulfonamide group (-SO₂NH₂) are anticipated to appear as a singlet in the range of 8.78–10.15 ppm. The three aromatic protons will appear as multiplets in the region of 6.51–7.70 ppm, with their specific shifts and coupling patterns determined by their positions relative to the electron-withdrawing nitro and sulfonyl groups and the electron-donating methyl group. The methyl group (-CH₃) protons are expected to produce a singlet further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The aromatic carbons are expected to resonate in the region between approximately 111 and 160 ppm. The carbon atom of the methyl group would appear at a much higher field, typically around 20-25 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Sulfonamide | ¹H | 8.78 - 10.15 | Singlet |

| Aromatic | ¹H | 6.51 - 7.70 | Multiplets |

| Methyl | ¹H | ~2.1 - 2.5 | Singlet |

| Aromatic | ¹³C | 111 - 160 | - |

| Methyl | ¹³C | ~20 - 25 | - |

(Predicted ranges are based on data from similar sulfonamide structures.)

Infrared (IR) spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

The presence of the sulfonamide group is confirmed by several distinct peaks. Asymmetric and symmetric stretching vibrations of the S=O bonds (νₐₛ(SO₂) and νₛ(SO₂)) typically appear in the regions of 1313–1320 cm⁻¹ and 1143–1155 cm⁻¹, respectively. The N-H stretching vibration (ν(NH)) of the primary sulfonamide is expected around 3328–3349 cm⁻¹. The stretching of the S-N bond (ν(S-N)) is found at lower wavenumbers, around 895-914 cm⁻¹. The nitro group gives rise to strong characteristic absorptions, typically with an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1490–1590 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (N-H) | Stretching (ν) | 3328 - 3349 |

| Sulfonyl (S=O) | Asymmetric Stretching (νₐₛ) | 1313 - 1320 |

| Sulfonyl (S=O) | Symmetric Stretching (νₛ) | 1143 - 1155 |

| Sulfonamide (S-N) | Stretching (ν) | 895 - 914 |

| Nitro (N-O) | Asymmetric Stretching (νₐₛ) | ~1520 - 1560 |

| Nitro (N-O) | Symmetric Stretching (νₛ) | ~1345 - 1385 |

| Aromatic (C=C) | Ring Stretching (ν) | 1490 - 1590 |

(Expected frequencies are based on data from similar sulfonamide structures.)

Biological Activities and Pharmacological Research of 2 Methyl 5 Nitrobenzenesulfonamide and Its Derivatives

Antimicrobial Efficacy Investigations

The sulfonamide scaffold is a well-established pharmacophore in the development of antimicrobial agents. Research into its derivatives continues to yield compounds with a wide range of activities.

Antibacterial Activity Studies

While sulfonamide derivatives are widely recognized for their antibacterial properties, specific research detailing the efficacy of 2-Methyl-5-nitrobenzenesulfonamide derivatives against key pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi is not extensively covered in the available literature. However, the broader class of benzenesulfonamides has been a subject of interest. For instance, studies on various new para-methoxy benzene (B151609) sulfonamide derivatives have shown that these compounds can exhibit potent antibacterial properties. researchgate.net The general mechanism of action for many sulfonamide antibacterials involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This disruption of a vital metabolic pathway leads to a bacteriostatic effect. Research into related structures continues, with compounds like N-[(4-methylphenyl)sulfonyl]-l-leucine amide being synthesized and recognized for their potential in various chemical applications, stemming from the known bioactivity of the sulfonamide group. researchgate.net

Antifungal Activity Evaluations

The investigation of this compound derivatives against specific fungal strains such as Aspergillus niger, Chrysosporium tropicum, Rhizopus oryzae, Fusarium moniliforme, and Curvularia lunata is not prominently featured in accessible research. Broader studies on sulfonamide-containing scaffolds have shown promise. For example, novel pyrazolecarbamide derivatives that incorporate a sulfonate group have been synthesized and tested against various phytopathogenic fungi, demonstrating notable in vitro antifungal activities. This indicates the potential of the sulfonate and sulfonamide groups in the design of new antifungal agents.

Antituberculosis Activity Profiling

The search for novel antitubercular agents is a critical area of research, and various sulfonamide-related structures have been evaluated for their activity against Mycobacterium tuberculosis H37Rv. While direct studies on this compound derivatives are limited, research on analogous compounds provides insight into the potential of this chemical class.

Benzothiazinone (BTZ) derivatives, which are structurally distinct but are also sulfur-containing compounds, have emerged as highly potent agents against M. tuberculosis. researchgate.net These compounds act by inhibiting the essential cell wall enzyme DprE1. researchgate.net Similarly, studies on benzimidazolium salts have identified compounds with antitubercular activity, with some derivatives showing efficacy at low microgram per milliliter concentrations against the H37Rv strain. nih.gov These findings, although not directly involving benzenesulfonamides, highlight the ongoing effort to develop new scaffolds to combat tuberculosis.

| Compound Class/Derivative | Target Organism | Activity/Result |

| Benzimidazolium salt 7h | Mycobacterium tuberculosis H37Rv | MIC value of 2 µg/mL. nih.gov |

| Benzothiazolthiazolidine 11726172 | Mycobacterium tuberculosis H37Rv | Kills both replicating and nonreplicating cells; activity enhanced by copper. nih.gov |

| Benzothiazinone (BTZ) scaffold | Mycobacterium tuberculosis | Potent inhibitors of the cell wall enzyme DprE1. researchgate.net |

Anticancer and Antitumor Potency Assessment

Benzenesulfonamide (B165840) derivatives have been extensively investigated for their potential as anticancer agents, primarily through their ability to inhibit key enzymes involved in tumor growth and survival.

Inhibition of Cancer-Related Carbonic Anhydrase Isozymes

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the tumor-associated CA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. The sulfonamide group is a classic zinc-binding group that effectively inhibits these enzymes.

Derivatives of benzenesulfonamide have been a major focus of research for the development of selective CA inhibitors. Studies have shown that various sulfonamide derivatives can potently inhibit the cytosolic isoforms CA I and II, as well as the transmembrane, tumor-associated CA IX. researchgate.net Organometallic benzenesulfonamide derivatives, for instance, have demonstrated inhibition in the nanomolar range against CA II and CA IX. nih.gov The primary mechanism involves the sulfonamide moiety (SO₂NH₂) binding to the Zn(II) ion within the enzyme's active site, blocking its catalytic activity. tmu.edu.tw

| Derivative Class | Isozyme | Inhibition Constant (Kᵢ) / IC₅₀ |

| Organometallic Ruthenocenyl Benzenesulfonamides | hCA II | 9.7 - 80 nM nih.gov |

| Organometallic Ruthenocenyl Benzenesulfonamides | hCA IX | 10.3 - 85 nM nih.gov |

| Various Sulfonamide Derivatives | Carbonic Anhydrase II | Certain compounds showed lower IC₅₀ values than the reference drug Acetazolamide. researchgate.net |

Modulation of Deacetylase Enzymes

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes, making them a key target in oncology.

Several benzenesulfonamide derivatives have been identified as potent HDAC inhibitors. tmu.edu.twresearchgate.net For example, MPT0G157, an indolylbenzenesulfonamide derivative, demonstrated significant HDAC inhibition and anti-cancer activity in human colorectal cancer cells. tmu.edu.tw Its pro-apoptotic effects and HDAC inhibition were found to be more potent than some existing HDAC inhibitor drugs like Belinostat (PXD101) and Vorinostat (SAHA). tmu.edu.tw The mechanism of these inhibitors often involves a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme. Research has shown that structural modifications, such as the direction of the sulfonamide bond and substitution patterns on the phenyl ring, are key to optimizing HDAC inhibitory activity. researchgate.net

| Compound/Derivative | Target | Activity/Result |

| MPT0G157 (indolylbenzenesulfonamide derivative) | HDACs | Potent HDAC inhibition, more potent than Belinostat and Vorinostat in HCT116 cells. tmu.edu.tw |

| PIQSA (pyrimido-quinoline benzene sulfonamide) | HDACs | Exhibited in vitro antitumor activity in a dose-dependent manner. researchgate.net |

| Benzamide Derivative 7j | HDAC1, HDAC2, HDAC3 | IC₅₀ values of 0.65, 0.78, and 1.70 µM, respectively. nih.gov |

In Vitro Cytotoxicity Assays (e.g., RAW 264.7 cells)

The cytotoxic effects of this compound and its derivatives have been evaluated using various cancer cell lines to determine their potential as antiproliferative agents. While specific data on this compound against RAW 264.7 cells is not prominently available in the reviewed literature, studies on related sulfonamide derivatives provide insight into their cytotoxic profiles.

For instance, a study on novel 4-(2-methylacetamide)benzenesulfonamide derivatives found that certain compounds (specifically compounds 3-6 in the study) exhibited significant in vitro anti-cancer properties against various cancerous cells, with the notable advantage of showing no cytotoxic effects on normal cells. nih.gov This selectivity is a crucial aspect of anticancer drug development. The antiproliferative activity of thiosemicarbazone derivatives linked to an acridine (B1665455) scaffold was evaluated, showing greater cytotoxicity against B16-F10 (melanoma) cells, with one derivative, DL-08, displaying an IC₅₀ value of 14.79 µM. mdpi.com

In another study, quinoxaline-sulfonamide derivatives were assessed for their cytotoxic activity against HepG-2 (liver), Caco-2 (colon), and A549 (lung) cancer cell lines, with the methanolic extract showing IC₅₀ values of 52.27, 40.73, and 37.95 μg/mL, respectively. researchgate.net Furthermore, nicotinonitrile-based derivatives have demonstrated remarkable cytotoxicity against MCF-7 (breast) and PC-3 (prostate) cancer cells, with IC₅₀ values as low as 3.58 µM and 3.60 µM, respectively. researchgate.net

The RAW 264.7 mouse monocyte/macrophage cell line is frequently used in studies investigating inflammation and osteoclast differentiation. nih.gov For example, while not a sulfonamide, the polyphenol velutin (B192640) was tested on RAW 264.7 cells to assess its anti-inflammatory potential, showing no toxicity at the tested concentrations. nih.gov Such assays are critical for determining the safety profile of compounds at a cellular level.

Table 1: In Vitro Cytotoxicity of Selected Sulfonamide Derivatives

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Quinoxaline-sulfonamide extract | HepG-2 | IC₅₀ = 52.27 μg/mL | researchgate.net |

| Quinoxaline-sulfonamide extract | Caco-2 | IC₅₀ = 40.73 μg/mL | researchgate.net |

| Quinoxaline-sulfonamide extract | A549 | IC₅₀ = 37.95 μg/mL | researchgate.net |

| Acridine-thiosemicarbazone (DL-08) | B16-F10 | IC₅₀ = 14.79 µM | mdpi.com |

| Nicotinonitrile derivative (7b) | MCF-7 | IC₅₀ = 3.58 µM | researchgate.net |

Mechanisms of Antiproliferative Action (e.g., DNA synthesis disruption, reactive intermediate formation)

The antiproliferative action of sulfonamide derivatives is often linked to their ability to interfere with essential cellular processes, primarily the synthesis of nucleic acids. nih.gov A key mechanism is the disruption of the folate biosynthesis pathway, which is critical for the production of precursors for both DNA and RNA. nih.gov

Inhibition of dihydrofolate reductase (DHFR) by these compounds leads to a depletion of the tetrahydrofolate pool. nih.gov Tetrahydrofolate is a vital cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA. nih.gov Consequently, the inhibition of DHFR effectively halts DNA synthesis, leading to cell death. nih.gov

Another significant target is dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in prokaryotes. emerginginvestigators.org Sulfonamides mimic the natural substrate, p-aminobenzoic acid (pABA), and competitively inhibit DHPS. emerginginvestigators.org This action blocks the production of 7,8-dihydropteroate, an essential intermediate in the folate pathway. nih.gov

Beyond folate antagonism, other mechanisms have been identified for related heterocyclic compounds. For example, certain thiosemicarbazone derivatives exert their antiproliferative effects by binding to and cleaving DNA, inducing apoptosis, and inhibiting other cellular enzymes like topoisomerase IIα. mdpi.com Topoisomerases are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to catastrophic DNA damage and cell death. mdpi.com

Enzyme Inhibition and Molecular Target Engagement

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a well-established and critical therapeutic target for antimicrobial and anticancer agents. nih.govwikipedia.org This enzyme catalyzes the conversion of dihydrofolate (FH2) to tetrahydrofolate (FH4) using NADPH as a cofactor. nih.gov FH4 is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell proliferation. nih.gov

Sulfonamide-related structures and other antifolates act as inhibitors of DHFR. scbt.com For example, methotrexate (B535133) is a potent, tight-binding inhibitor of DHFR and is widely used in cancer chemotherapy. nih.gov The mechanism often involves the inhibitor binding to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate. wikipedia.org This leads to a depletion of the reduced folate pool, which in turn inhibits DNA and RNA synthesis, ultimately causing cell death. nih.gov The search for new DHFR inhibitors is ongoing, with various derivatives of molecules like trimethoprim (B1683648) being synthesized and tested for their ability to inhibit human DHFR (hDHFR) for potential cancer therapy. mdpi.com

Other Enzyme Systems Implicated in Biological Pathways

Research into the biological activities of sulfonamide derivatives has revealed their interaction with enzyme systems beyond the classic folate pathway.

Carbonic Anhydrases: Certain sulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrases (CAs), such as CA IX and CA XII. nih.gov These enzymes are implicated in the pathology of some cancers, making them a target for novel anticancer therapies. nih.gov

Enzymes related to Diabetes and Alzheimer's Disease: A series of quinoxaline-sulfonamide derivatives were evaluated for their inhibitory potential against α-glucosidase and α-amylase, which are enzymes relevant to diabetes management. researchgate.net The same study also tested these compounds against acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. researchgate.net The results indicated that some derivatives possessed moderate to good inhibitory activity against these enzymes. researchgate.net For example, a bis-sulfonamide quinoxaline (B1680401) derivative showed potent inhibition of α-glucosidase (75.36 ± 0.01%) and α-amylase (63.09 ± 0.02%). researchgate.net

PIM-1 Kinase: In the search for new anticancer agents, nicotinonitrile-based derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. researchgate.net Specific compounds showed potent inhibition with IC₅₀ values in the nanomolar range. researchgate.net

Table 2: Inhibition of Various Enzyme Systems by Sulfonamide Derivatives

| Compound Class | Target Enzyme | Inhibition | Reference |

|---|---|---|---|

| Quinoxaline-sulfonamide | α-glucosidase | 75.36 ± 0.01% | researchgate.net |

| Quinoxaline-sulfonamide | α-amylase | 63.09 ± 0.02% | researchgate.net |

| Nicotinonitrile derivative (4k) | PIM-1 Kinase | IC₅₀ = 21.2 nM | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, and to guide the design of more potent and selective molecules. For this compound and its derivatives, several SAR studies have provided valuable insights.

A key aspect of SAR for sulfonamides is the modification of the sulfonamide group (-SO₂NH₂) and the aromatic ring. For example, in a study of derivatives targeting diabetes and Alzheimer's, it was observed that derivatives containing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group were more active than those with a simpler 4-chlorobenzene-1-sulfonyl group, highlighting the importance of the amide linkage (NH-CO) for activity. researchgate.net

In the context of antimicrobial activity, SAR studies on biaryl imines and amines designed as DHPS inhibitors have focused on mimicking the structure of the natural intermediate, dihydropteroate. emerginginvestigators.org The biaryl structure is thought to be optimal for binding to the pterin-binding pocket of the DHPS enzyme. emerginginvestigators.org

When developing acetylcholinesterase (AChE) inhibitors from carvacrol-derived sulfonamides, it was found that the nature of the amine attached to the sulfonyl group was critical. A derivative incorporating a morpholine (B109124) ring was the most potent AChE inhibitor in the series, being 50 times more active than the parent carvacrol. nih.gov In contrast, the hydrazine-derived compound was the least active, though still significantly more potent than carvacrol. nih.gov

For hydrazone derivatives based on a 2-methyl-5-nitro-6-phenylnicotinohydrazide core, the existence of different isomers (Z/E rotamers) was found to influence their biological profile, with specific isomers showing preferential activity. mdpi.com

Applications As a Synthetic Intermediate and Precursor in Drug Discovery

Intermediate for Pazopanib Synthesis

2-Methyl-5-nitrobenzenesulfonamide is a crucial intermediate in the synthesis of Pazopanib. google.comgoogle.com Pazopanib is a potent tyrosine kinase inhibitor used in the treatment of certain types of cancer. googleapis.comnih.govwipo.intuspharmacist.com The synthesis of Pazopanib often involves the use of 5-amino-2-methylbenzenesulfonamide (B32415), which is directly derived from this compound. google.comgoogleapis.com The process typically involves the reduction of the nitro group of this compound to an amino group, yielding 5-amino-2-methylbenzenesulfonamide. google.com This transformation is a critical step in building the core structure of the Pazopanib molecule. googleapis.commdpi.comresearchgate.net

In some synthetic routes, this compound itself can be used as a starting raw material to prepare a Pazopanib dimer, which serves as an impurity comparison product in quality control processes. google.com This method is noted for its mild reaction conditions and high yield of pure intermediate and final products. google.com The synthesis involves reacting this compound with 2-methyl-5-nitrobenzenesulfonyl chloride to form an intermediate, which is then reduced and coupled to produce the dimer. google.com

Precursor for 5-Amino-2-methylbenzenesulfonamide and Related Aminosulfonamides

The primary and most direct application of this compound is as a precursor for the synthesis of 5-Amino-2-methylbenzenesulfonamide. google.comnih.govpharmacompass.comnih.govresearchgate.netthermofisher.com This conversion is a standard reduction reaction, where the nitro group (-NO2) is transformed into an amino group (-NH2). This resulting aminosulfonamide is a key building block in its own right, particularly in the pharmaceutical industry. google.comgoogleapis.com

Historically, methods to produce 5-amino-2-methylbenzenesulfonamide from this compound have utilized reducing agents like stannous chloride. google.com However, this method has drawbacks, including high cost and environmental concerns due to tin ion pollution, making it less suitable for industrial-scale production. google.com More modern and efficient methods have been developed, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.com

The synthesis of this compound itself is typically achieved through the sulfonation of p-nitrotoluene with chlorosulfonic acid, followed by amidation. google.comnih.gov

Building Block for Novel Heterocyclic Compounds with Therapeutic Potential

Beyond its role in Pazopanib synthesis, this compound and its derivatives serve as foundational materials for constructing a variety of novel heterocyclic compounds that exhibit a wide range of therapeutic potential. The presence of the reactive sulfonamide and nitro groups allows for diverse chemical modifications and cyclization reactions.

Chalcones: Chalcones are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system. acs.org They are known to possess a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. acs.orgnih.gov While direct synthesis from this compound is less common, the core sulfonamide structure is incorporated into novel chalcone (B49325) derivatives. nih.govmdpi.com The general synthesis of chalcones involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. nih.govmdpi.comresearchgate.net By incorporating a sulfonamide moiety into one of the aromatic rings, hybrid molecules with potentially enhanced pharmacological activity can be created. nih.gov

Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms. They are a core component of nucleic acids and are found in numerous biologically active compounds. organic-chemistry.orgnih.govcardiff.ac.uk Sulfonamide-containing pyrimidines are a significant class of drugs with diverse therapeutic applications. cardiff.ac.uk The synthesis of 2-substituted pyrimidine-5-carboxylic esters, for example, can be achieved through the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org The sulfonamide group can be introduced into the pyrimidine (B1678525) scaffold to generate novel compounds with potential therapeutic benefits. nih.govcardiff.ac.uk

Quinoxalines: Quinoxalines are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. mdpi.comresearchgate.net They are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govsapub.org The synthesis of quinoxaline (B1680401) derivatives can be achieved through various methods, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.org The incorporation of a sulfonamide group into the quinoxaline structure has been shown to enhance their therapeutic potential. mdpi.com For instance, novel quinoxaline sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. mdpi.com

Benzothiazepines: Benzothiazepines are seven-membered heterocyclic compounds containing a benzene ring fused to a thiazepine ring. They are known for their diverse pharmacological activities, including cardiovascular and central nervous system effects. nih.govrsc.org The synthesis of 1,5-benzothiazepines can be achieved by the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds, such as chalcones. nih.govrsc.orgnih.gov By utilizing chalcones bearing a sulfonamide group, novel benzothiazepine (B8601423) derivatives with potential therapeutic applications can be synthesized.

Advanced Research Methodologies and Future Research Directions

Advanced Computational Modeling and Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and properties, thus guiding the design of new and more effective drug candidates.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. While specific virtual screening campaigns centered on 2-Methyl-5-nitrobenzenesulfonamide are not extensively documented in publicly available research, the principles of ligand-based drug design offer a viable strategy for its future exploration.

Ligand-based drug design relies on the knowledge of molecules that have shown activity for a target of interest. This approach involves creating a pharmacophore model, which encapsulates the key steric and electronic features necessary for biological activity. For this compound, this would involve using its known structural features to search for other compounds with similar properties that might exhibit interesting biological activities.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical step in rational drug design. For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various biological targets. For instance, a study on a related compound with a 2-methyl-5-nitro substituted phenyl ring demonstrated its inhibitory activity against α-glucosidase and α-amylase, with molecular docking studies corroborating the structure-activity relationship.

High-Throughput Screening for Bioactivity Profiling

High-throughput screening (HTS) is an experimental method that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. This approach is instrumental in identifying "hits" from large compound libraries. Although a specific, comprehensive bioactivity profile for this compound from HTS campaigns has not been detailed in the literature, the general biological activity of sulfonamides, including anti-HIV, anti-inflammatory, and antimicrobial actions, suggests that this compound could be a candidate for inclusion in such screening efforts. nih.govresearchgate.net

Development of New Analytical Methodologies for Detection and Quantification in Research

The ability to accurately detect and quantify a compound in various matrices is fundamental for research and development. For this compound, robust analytical methods are essential for pharmacokinetic studies, quality control, and impurity profiling. While a specific method for the parent compound is not extensively published, methodologies for related compounds provide a strong foundation.

A high-performance liquid chromatography (HPLC) method has been described for the separation of a related compound, Benzenesulfonamide (B165840), 2-methyl-5-nitro-N-phenyl-. sielc.com This reverse-phase HPLC method utilizes a C18 column and a mobile phase of acetonitrile (B52724) and water with an acid modifier. Such a method could be adapted and validated for the specific quantification of this compound. Furthermore, the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would offer higher sensitivity and selectivity, which is crucial for detecting low concentrations in biological samples. nih.gov The development of such methods would be a critical step in advancing the preclinical and clinical investigation of this compound.

Future Perspectives in Medicinal Chemistry and Therapeutic Development

The future of this compound in medicinal chemistry lies in its potential as a scaffold for the development of new therapeutic agents. Its known role as an intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, Pazopanib, highlights the value of its core structure. lgcstandards.com

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. By systematically modifying its structure, it may be possible to enhance its potency and selectivity towards specific biological targets. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build models that predict the biological activity of these new derivatives based on their physicochemical properties.

The exploration of this compound and its analogs against a broader range of biological targets, guided by computational predictions and supported by robust analytical methods, will be key to unlocking its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Methyl-5-nitrobenzenesulfonamide, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is synthesized by heating 2-methyl-5-nitrobenzenesulfonyl chloride with excess ammonium carbonate until the sulfonyl chloride odor dissipates. Key parameters include:

- Temperature control : Ensures complete reaction without decomposition.

- Stoichiometry : Excess ammonium carbonate drives the reaction to completion.

- Purification : Crystallization from methanol yields pure product. Optimizing these steps can improve yield .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : X-ray crystallography reveals an orthorhombic crystal system (space group P222) with unit cell parameters a = 4.9872 Å, b = 6.2814 Å, c = 28.557 Å. The lattice is stabilized by:

- N–H···O hydrogen bonds : Form chains along the a-axis.

- N–H···O···S interactions : Link adjacent chains, enhancing 3D stability .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

- Methodological Answer :

- FT-IR : Confirms sulfonamide (-SONH) and nitro (-NO) groups via peaks at ~1340 cm (S=O asymmetric stretch) and ~1520 cm^{-1 (N–O stretch).

- H NMR : Methyl protons appear as a singlet (~2.5 ppm), while aromatic protons show distinct splitting patterns .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported chromatographic purity data for this compound?

- Methodological Answer :

- HPLC Method Validation : Use a C18 column with a mobile phase of acetonitrile/water (60:40, v/v) at 1 mL/min. Spiking with known impurities and comparing retention times can identify contaminants.

- Cross-Validation : Pair HPLC with LC-MS to detect low-abundance degradation products (e.g., hydrolyzed sulfonamide) .

Q. How do structural modifications at the nitro or methyl groups alter the hydrogen-bonding network and thermal stability of this compound?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO) strengthen hydrogen bonds, increasing melting points. Methyl groups enhance hydrophobicity, affecting solubility.

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures; modified derivatives may show shifted onset points due to altered intermolecular forces .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers (e.g., sulfonyl sulfur).

- Transition State Modeling : Simulate reaction pathways with amines or thiols to predict regioselectivity and activation energies .

Q. How can researchers address discrepancies in reported bioactivity data (e.g., antimicrobial IC) for 2-Methyl-5-nitrobenzesulfonamide?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., E. coli ATCC 25922), solvent (DMSO concentration ≤1%), and incubation times.

- Metabolite Screening : Use LC-HRMS to rule out bioactivity from decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.